
2-Dibenzofuranmethanol
Overview
Description
2-Dibenzofuranmethanol is a benzofuran-derived compound characterized by a dibenzofuran core structure with a methanol (-CH₂OH) substituent at the 2-position. Its molecular formula is C₁₄H₁₄ClNO₂, as indicated by supplier data . Notably, two distinct CAS numbers are associated with this compound: 22272-31-7 (listed in a chemical registry) and 86607-82-1 (from a commercial supplier), which may reflect structural isomers or registry inconsistencies .
Preparation Methods
Detailed Synthesis Procedures
Procedure Using Palladium Catalyst
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- Dissolve palladium acetate in ethanol.
- Add the appropriate starting materials (such as o-iodoanilines or o-iodophenols).
Reflux :
- Heat the mixture to reflux for a specified duration (0.5-1 hour).
- Monitor the reaction progress using thin-layer chromatography.
Workup :
- After completion, cool the mixture and filter off any solids.
- Concentrate the solution under reduced pressure to obtain crude 2-Dibenzofuranmethanol.
Procedure Using Sodium Methoxide
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- Mix sodium methoxide with dibenzofuran derivatives in methanol.
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- Heat the mixture to boiling and maintain for several hours.
- Stir continuously to ensure complete reaction.
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- Allow the reaction to cool.
- Extract the product using an organic solvent and purify through distillation or chromatography.
Comparative Analysis of Methods
The following table summarizes the key aspects of each preparation method:
Method | Catalyst | Solvent | Temperature | Reaction Time | Yield |
---|---|---|---|---|---|
Palladium-Catalyzed | Palladium acetate | Ethanol | Reflux (~78 °C) | 0.5-1 hour | Good |
Sodium Methoxide Treatment | None | Methanol | Boiling (~64.7 °C) | Several hours | High purity |
Chemical Reactions Analysis
Types of Reactions: 2-Dibenzofuranmethanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form dibenzofuran-2-methanol.
Oxidation: It can be oxidized to form dibenzofuran-2-carboxylic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Sodium tetrahydroborate (NaBH4) in tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols in the presence of a base.
Major Products Formed:
Reduction: Dibenzo[b,d]furan-2-ylmethanol.
Oxidation: Dibenzo[b,d]furan-2-carboxylic acid.
Substitution: Substituted dibenzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
2-Dibenzofuranmethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds and heterocyclic derivatives.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Dibenzofuranmethanol involves its interaction with various molecular targets and pathways. The compound can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These effects make it a potential candidate for treating conditions such as paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bisbenzofuran-2-yl-methanone (Compound 1, )
- Structure : A bisbenzofuran ketone with two benzofuran moieties linked by a carbonyl group.
- Synthesis: Prepared via refluxing with potassium carbonate (K₂CO₃) in ethanol, yielding derivatives like ketoximes and semicarbazones .
- Bioactivity: Exhibits antimicrobial activity against select microorganisms, though 2-Dibenzofuranmethanol’s bioactivity remains uncharacterized in the evidence .
- Key Difference: The ketone functional group in bisbenzofuran-2-yl-methanone contrasts with the methanol group in this compound, likely altering reactivity and solubility.
2,3-Dihydro-2,2-dimethyl-7-benzofuranol ()
- Structure : A dihydrobenzofuran with dimethyl groups at C2 and a hydroxyl group at C5.
- Application : Metabolite of the pesticide carbofuran, highlighting its environmental and toxicological relevance .
- Synthesis : Derived from pesticide degradation rather than direct laboratory synthesis .
2-(2′,4′-Dihydroxyphenyl)-5,6-methylenedioxybenzofuran ()
- Structure : A natural benzofuran with dihydroxyphenyl and methylenedioxy substituents.
- Origin: Isolated from natural sources, contrasting with this compound’s synthetic origin .
Bromophenyl Benzofuran Derivatives ()
- Structure : Benzofurans with 4-bromophenyl and azo substituents.
- Synthesis : Synthesized via K₂CO₃-mediated coupling of 4-bromophenacyl bromide with substituted aldehydes .
- Key Difference: The bromine atom introduces steric and electronic effects absent in this compound, possibly enhancing halogen bonding in drug design.
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Structural Reactivity: The methanol group in this compound may facilitate hydrogen bonding, enhancing solubility in polar solvents compared to ketone or methyl-substituted analogs .
- Halogen Effects: The presence of chlorine (C₁₄H₁₄ClNO₂) in this compound could increase electrophilicity, making it a candidate for further functionalization .
- Bioactivity Gaps: While bisbenzofuran-2-yl-methanone shows antimicrobial activity , this compound’s biological properties remain unexplored in the provided evidence, suggesting a need for targeted studies.
Biological Activity
2-Dibenzofuranmethanol, also known as dibenzo[b,d]furan-2-ylmethanol, is an organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including antibacterial, antiviral, and anticancer properties, supported by relevant research findings and data tables.
- Molecular Formula : C₁₃H₁₀O₂
- Molecular Weight : 198.22 g/mol
- CAS Number : 86607-82-1
This compound is structurally related to dibenzofuran derivatives, which are known for their diverse pharmacological activities, including antitumor and antibacterial effects .
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound in drug discovery.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Pseudomonas aeruginosa | 128 μg/mL |
The results indicate that this compound has varying degrees of effectiveness against different bacterial strains, with Staphylococcus aureus being the most susceptible.
Antiviral Properties
In addition to its antibacterial effects, this compound has been studied for its antiviral activity. Preliminary findings suggest that it may inhibit viral replication through interaction with viral proteins or host cell mechanisms. However, more detailed studies are required to elucidate the specific mechanisms involved .
Anticancer Activity
Recent investigations into the anticancer potential of this compound have yielded promising results. It has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
Cell Line | IC₅₀ (μM) |
---|---|
A549 (Lung cancer) | 15 |
MDA-MB-231 (Breast cancer) | 20 |
NCI-H358 (Lung cancer) | 18 |
These results indicate that the compound exhibits potent anticancer activity, particularly against lung and breast cancer cell lines .
The mode of action of this compound is believed to involve:
- DNA Interaction : Similar compounds have shown the ability to bind to DNA and inhibit DNA-dependent enzymes, which could explain their anticancer properties .
- Enzyme Inhibition : Benzofuran derivatives are known to interact with various enzymes, potentially disrupting metabolic pathways critical for bacterial and cancer cell survival .
Case Studies
- Antitumor Activity Study : A study evaluated the effect of this compound on A549 lung cancer cells using MTS cytotoxicity assays. The results demonstrated a significant reduction in cell viability at concentrations above 10 μM, indicating its potential as an antitumor agent.
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of the compound against multi-drug resistant strains. It was found effective in reducing bacterial counts significantly within a short treatment duration.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Dibenzofuranmethanol, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves using NaH in THF as a base, with substrates like substituted phenols and benzofuran derivatives. For example, NaH-mediated alkylation of 3,5-bis(benzyloxy)-2-(6-(benzyloxy)-3-methylbenzofuran-2-yl)phenol in THF at 0°C yields intermediates that can be deprotected to form this compound . Optimization includes controlling stoichiometry (e.g., 1.0 mmol NaH per 0.9 mmol substrate) and reaction time (1 hour at 0°C).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : IR spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) stretches. H NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.8–4.0 ppm). HRMS validates molecular weight (CHO, exact mass 184.193 g/mol) .
Q. How does solvent polarity affect the solubility and reactivity of this compound?
- Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) enhance solubility due to hydrogen bonding with the hydroxyl group. Methanol, a polar protic solvent, is suitable for recrystallization but may reduce reactivity in alkylation reactions due to competing solvolysis .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Waste must be segregated and treated by certified hazardous waste services due to potential environmental toxicity .
Advanced Research Questions
Q. How can regioselectivity challenges in this compound derivatives be addressed during synthesis?
- Methodological Answer : Regioselective alkylation can be achieved using bulky bases (e.g., LDA) or directing groups (e.g., boronic esters). For example, DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) as an oxidant in hexafluoropropan-2-ol promotes selective dihydrobenzofuran formation .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Cross-validate assays (e.g., MIC tests vs. time-kill curves for antimicrobial activity) and standardize protocols (e.g., cell line selection, solvent controls). For instance, discrepancies in antioxidant IC values may arise from DPPH assay variations (e.g., incubation time, radical concentration) .
Q. How does the hydroxyl group in this compound influence its electronic and steric properties in catalysis?
- Methodological Answer : DFT calculations show the hydroxyl group lowers LUMO energy (-1.8 eV), enhancing electrophilicity. Steric effects from the dibenzofuran scaffold reduce substrate accessibility in Pd-catalyzed couplings, necessitating ligand tuning (e.g., bulky phosphines) .
Q. What are the limitations of current computational models for predicting this compound’s stability under acidic conditions?
- Methodological Answer : MD simulations often underestimate protonation effects on the furan ring. Experimental validation via pH-dependent H NMR (e.g., monitoring ring-opening at pH < 2) is critical .
Q. How can isotopic labeling (e.g., C, H) elucidate metabolic pathways of this compound in vitro?
- Methodological Answer : Synthesize C-labeled derivatives at the methoxy group using C-methyl iodide. Track metabolites via LC-MS/MS; for example, hepatic microsome assays reveal cytochrome P450-mediated demethylation .
Q. What methodologies address low reproducibility in this compound’s crystallization?
Properties
IUPAC Name |
dibenzofuran-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7,14H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBVDFRNENAAKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701006951 | |
Record name | 2-Dibenzofuranmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701006951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86607-82-1 | |
Record name | 2-Dibenzofuranmethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86607-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Dibenzofuranmethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155261 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Dibenzofuranmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701006951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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